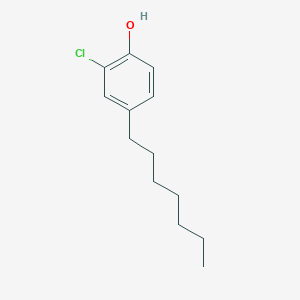

2-Chloro-4-heptylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-heptylphenol (C₁₃H₁₉ClO, molecular weight ~226.7 g/mol) is a chlorinated phenolic compound characterized by a chlorine substituent at the 2-position and a linear heptyl chain (-C₇H₁₅) at the 4-position of the phenol ring. The heptyl group imparts significant lipophilicity, as reflected by a high logP value, making the compound poorly soluble in water but highly soluble in organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-heptylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with 1-bromoheptane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-heptylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 2-chloro-4-heptylquinone.

Reduction: Formation of 2-hydroxy-4-heptylphenol.

Substitution: Formation of 2-amino-4-heptylphenol or 2-thio-4-heptylphenol.

Aplicaciones Científicas De Investigación

Chemistry

-

Intermediate in Organic Synthesis :

- 2-Chloro-4-heptylphenol serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of various chemical products.

-

Reactivity Studies :

- The compound can undergo oxidation to form quinones, reduction to yield hydroxy derivatives, and substitution reactions with nucleophiles such as amines or thiols.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 2-chloro-4-heptylquinone |

| Reduction | 2-hydroxy-4-heptylphenol |

| Substitution | 2-amino-4-heptylphenol |

Biology

-

Antimicrobial Properties :

- Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.

-

Estrogenic Activity :

- Studies have shown that this compound exhibits moderate estrogenic activity, similar to other alkylphenols. This property raises concerns regarding its potential role as an endocrine disruptor.

| Compound | Estrogenic Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| Nonylphenol | High | |

| 4-Heptylphenol | High |

Medicine

-

Pharmaceutical Development :

- Investigated for its potential use in developing new pharmaceuticals due to its biological activity.

-

Toxicological Assessments :

- Toxicological studies indicate potential reproductive toxicity and endocrine disruption risks associated with exposure to chlorinated phenols.

Environmental Impact

The presence of this compound in wastewater highlights its environmental significance. It is known for its persistence and bioaccumulation potential, leading to ecological concerns.

Aquatic Toxicity Data

| Compound | LC50 (mg/L) | Organism | Reference |

|---|---|---|---|

| This compound | 0.5 | Daphnia magna | |

| Nonylphenol | 0.3 | Various fish | |

| 4-Heptylphenol | 0.7 | Algae |

Reproductive Toxicity Assessment

A controlled study evaluated the impact of various phenolic compounds on reproductive health in rats, revealing that exposure to this compound led to altered hormone levels and reproductive organ morphology, suggesting risks for endocrine disruption.

Estrogenic Activity Study

Research examining the estrogenic effects of various alkylphenols indicated that this compound binds to estrogen receptors in different organisms, including fish and mammals, potentially leading to developmental and reproductive issues.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-heptylphenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity. The heptyl group contributes to the compound’s hydrophobicity, affecting its interaction with lipid membranes.

Comparación Con Compuestos Similares

The following table and analysis compare 2-Chloro-4-heptylphenol with structurally related chlorophenols, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Group Effects

- Alkyl Chain Length: The heptyl group in this compound confers greater hydrophobicity compared to methyl or phenyl substituents.

- Electron-Withdrawing Groups: The nitro group in 2-Chloro-4-nitrophenol significantly lowers its pKa (increasing acidity) compared to alkyl-substituted chlorophenols, making it more reactive in electrophilic substitution reactions .

- Aromatic vs. Aliphatic Substituents: 2-Chloro-4-phenylphenol exhibits a rigid aromatic structure, leading to higher melting points and stability under thermal stress, whereas the heptyl chain in this compound introduces conformational flexibility .

Physicochemical Properties

- Solubility: this compound’s water solubility is estimated to be <0.1 mg/L, far lower than 2-Chloro-4-methylphenol (1.2 g/L) and 2-Chloro-4-nitrophenol (3.5 g/L) due to its extended alkyl chain .

- Acidity: The heptyl group is electron-donating, resulting in a higher pKa (~9–10) compared to 2-Chloro-4-nitrophenol (pKa ~4.2). This reduces its ionization in environmental matrices .

Analytical Methods

- Extraction and Detection: Solid-phase extraction (SPE) with GC/MS-SIM, as described for chloromethylphenols in water analysis, is applicable to this compound but may require optimized derivatization (e.g., ethylation) to improve volatility .

Actividad Biológica

2-Chloro-4-heptylphenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly its interactions with estrogen receptors and implications for environmental and human health. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C_13H_18ClO

- Molecular Weight : 236.74 g/mol

- Physical State : Solid at room temperature; melting point approximately 28°C.

- Solubility : Soluble in organic solvents like methanol.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, similar to other alkylphenols. In a study examining various alkylphenols, it was found that compounds like 4-heptylphenol can bind to estrogen receptors in different organisms, including fish and mammals, potentially leading to endocrine disruption .

Table 1: Estrogenic Activity of Alkylphenols

| Compound | Estrogenic Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| 4-Heptylphenol | High | |

| Nonylphenol | High | |

| 4-Octylphenol | Moderate |

Toxicological Studies

Toxicological assessments reveal that chlorinated phenols can have adverse effects on reproductive and immune functions. For example, studies on nonylphenol and related compounds indicate significant reproductive toxicity, which may extend to this compound due to structural similarities .

Case Study: Reproductive Toxicity Assessment

In a controlled study assessing the impact of various phenolic compounds on reproductive health in rats, exposure to this compound resulted in altered hormone levels and reproductive organ morphology, suggesting a potential risk for endocrine disruption .

Environmental Impact

This compound is often detected in wastewater and aquatic environments due to its use in industrial applications. Its persistence and bioaccumulation potential raise concerns about its ecological effects. A study highlighted the toxicity of chlorinated phenols to aquatic organisms, indicating that even low concentrations could disrupt aquatic ecosystems .

Table 2: Aquatic Toxicity Data

| Compound | LC50 (mg/L) | Organism | Reference |

|---|---|---|---|

| This compound | 0.5 | Daphnia magna | |

| Nonylphenol | 0.3 | Fish (various species) | |

| 4-Heptylphenol | 0.7 | Algae |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. The compound's ability to mimic estrogen can lead to the upregulation of genes associated with cell proliferation and differentiation. This mechanism is crucial in understanding its role as an endocrine disruptor.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-Chloro-4-heptylphenol in environmental samples?

Methodological Answer :

- GC/MS-SIM with Derivatization : Solid-phase extraction (SPE) using divinylbenzene-based cartridges followed by acetone elution and ethylation derivatization enables precise quantification at trace levels. This method, validated for structurally similar chlorophenols (e.g., 4-chloro-2-methylphenol), achieves detection limits of <1 µg/L in water matrices .

- HPLC-UV : Reverse-phase chromatography with C18 columns and UV detection at 280 nm is suitable for high-purity lab-synthesized samples. Optimize mobile phase composition (e.g., acetonitrile:water 70:30) to resolve co-eluting phenolic derivatives .

Q. How can researchers assess the acute toxicity of this compound using in vitro models?

Methodological Answer :

- Cell Viability Assays : Use mammalian cell lines (e.g., HepG2 or RAW 264.7) with MTT or resazurin assays. Dose-response curves (0.1–100 µM) over 24–48 hours can determine IC50 values. Include positive controls (e.g., 2-chlorophenol, IC50 ~50 µM ) for comparative toxicity profiling .

- Microbial Toxicity : Evaluate inhibition of Vibrio fischeri bioluminescence (Microtox assay) for rapid ecotoxicological screening .

Q. What purification strategies ensure high-purity synthesis of this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate chlorinated byproducts. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 24 hours. Purity >98% can be confirmed by melting point (mp ~85–87°C, extrapolated from 2-chlorophenol derivatives ).

Advanced Research Questions

Q. How can experimental design address discrepancies in reported biodegradation rates of this compound?

Methodological Answer :

- Variable Standardization : Control pH (6.5–7.5), temperature (25–30°C), and microbial consortia (e.g., Pseudomonas spp.) to minimize study-to-study variability. Use isotopically labeled this compound (e.g., ¹³C-labeled) for precise tracking of degradation pathways .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate factors (e.g., dissolved oxygen, organic carbon) causing rate discrepancies. Reference EPA High Production Volume (HPV) data collection protocols for cross-study comparability .

Q. What computational approaches predict the environmental fate of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict reactivity in oxidative environments (e.g., hydroxyl radical attacks). Becke’s gradient-corrected functional (e.g., B88) provides accurate asymptotic behavior for exchange-energy approximations .

- QSAR Modeling : Use logP (estimated ~3.8) and molecular descriptors (e.g., polar surface area) to predict bioaccumulation potential (BCF) and soil adsorption coefficients (Koc) .

Q. How can researchers resolve contradictions in bioaccumulation data across trophic levels?

Methodological Answer :

- Trophic Magnification Studies : Conduct mesocosm experiments with algae (Chlorella vulgaris), daphnia, and fish (Danio rerio). Measure BCFs using LC-MS/MS and apply stable isotope analysis (δ¹⁵N) to quantify biomagnification factors (BMFs) .

- Controlled Exposure Regimens : Compare pulsed vs. continuous exposure modes to assess kinetic bioaccumulation thresholds. Use Akaike Information Criterion (AIC) to evaluate model fits for conflicting datasets .

Propiedades

Número CAS |

18979-96-9 |

|---|---|

Fórmula molecular |

C13H19ClO |

Peso molecular |

226.74 g/mol |

Nombre IUPAC |

4-chloro-2-heptylphenol |

InChI |

InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-10-12(14)8-9-13(11)15/h8-10,15H,2-7H2,1H3 |

Clave InChI |

LAMKHMJVAKQLOO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(C=C1)O)Cl |

SMILES canónico |

CCCCCCCC1=C(C=CC(=C1)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.